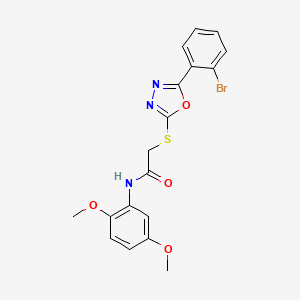![molecular formula C15H18O6 B15054557 (S)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid](/img/structure/B15054557.png)
(S)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid is a complex organic compound featuring a benzo[d][1,3]dioxole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid typically involves multiple steps. One common approach is the Pd-catalyzed arylation to set the benzo[d][1,3]dioxole framework, followed by Noyori asymmetric hydrogenation to achieve excellent enantioselectivity . The reaction conditions often include the use of palladium catalysts and hydrogen gas under controlled temperatures and pressures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzo[d][1,3]dioxole-5-carbaldehyde
- 2,2-Diphenyl-benzo[d][1,3]dioxole-5-carbaldehyde
- 3-(Benzo[d][1,3]dioxol-5-yl)acrylic acid
Uniqueness
(S)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid is unique due to its specific structural features, such as the presence of the tert-butoxy group and the benzo[d][1,3]dioxole moiety.
Eigenschaften
Molekularformel |
C15H18O6 |
|---|---|
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
(2S)-2-(1,3-benzodioxol-5-yl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H18O6/c1-15(2,3)21-13(16)7-10(14(17)18)9-4-5-11-12(6-9)20-8-19-11/h4-6,10H,7-8H2,1-3H3,(H,17,18)/t10-/m0/s1 |
InChI-Schlüssel |
SDTNNLVFCYPOTH-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CC2=C(C=C1)OCO2)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(C1=CC2=C(C=C1)OCO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



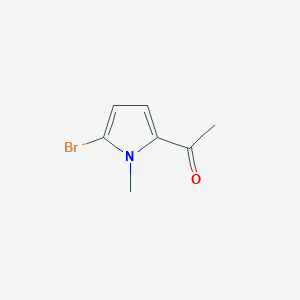
![Methyl 4-cyclohexyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B15054494.png)
![Ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15054502.png)
![(5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazol-3-YL)methanol](/img/structure/B15054510.png)
![7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3(12),4(9),5(25),10,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B15054517.png)
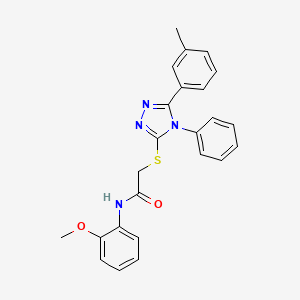
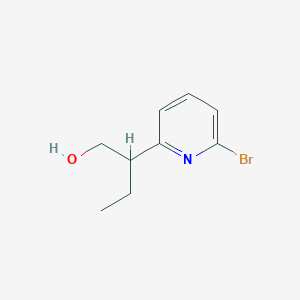
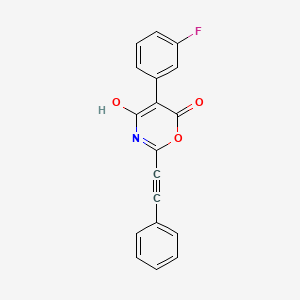
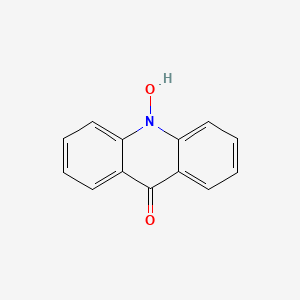
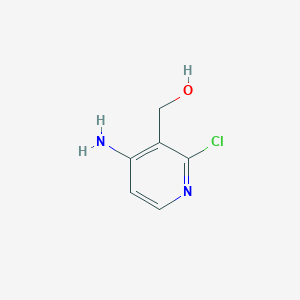
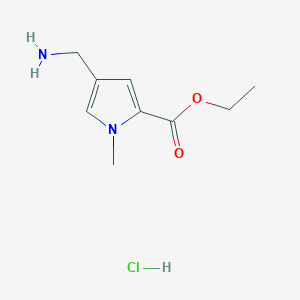
![7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B15054582.png)
